molecular formula C18H30O2 B3428554 Linolenic acid CAS No. 68424-45-3

Linolenic acid

Cat. No. B3428554
Key on ui cas rn: 68424-45-3
M. Wt: 278.4 g/mol
InChI Key: DTOSIQBPPRVQHS-PDBXOOCHSA-N
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Patent
US04794115

Procedure details

To a solution of 1.000 g of 9,12,15-octadecatrienoic acid in 20 ml of dry chloroform at room temperature was added in the atmosphere of argon 0.50 ml of oxalyl chloride. The mixture was reacted for 2 hours. From the reaction mixture were removed the chloroform and the remaining oxalyl chloride by distillation. The 9,12,15-octadecatrienoyl chloride thus produced was again dissolved in 2 ml of dry chloroform.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH:12]=[CH:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18].C(Cl)(=O)C([Cl:24])=O>C(Cl)(Cl)Cl>[C:1]([Cl:24])(=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH:12]=[CH:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCCCCCC=CCC=CCC=CCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
From the reaction mixture were removed the chloroform
DISTILLATION
Type
DISTILLATION
Details
the remaining oxalyl chloride by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC=CCC=CCC=CCC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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